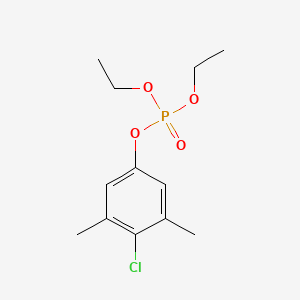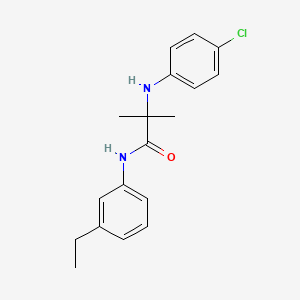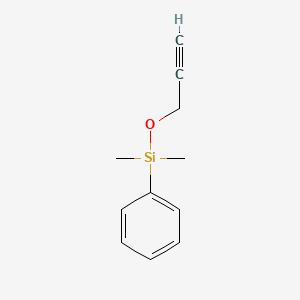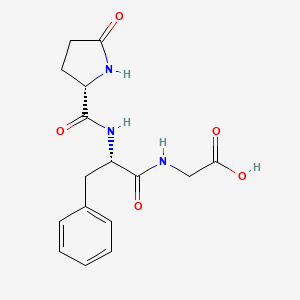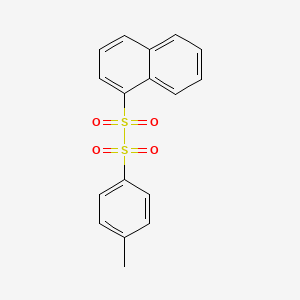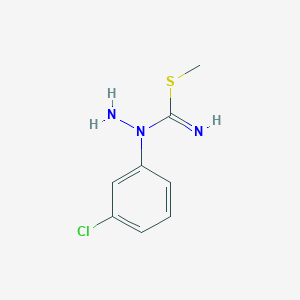
Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a hydrazine moiety, which is further linked to a carboximidothioate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate typically involves the reaction of 3-chlorophenylhydrazine with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
3-chlorophenylhydrazine+methyl isothiocyanate→Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Applications De Recherche Scientifique
Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate can be compared with other similar compounds, such as:
- 1-methyl-1-(3-methylphenyl)hydrazine hydrochloride
- 1-methyl-1-phenylhydrazine
- 4-(trifluoromethyl)phenylhydrazine
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications
Propriétés
Numéro CAS |
89522-01-0 |
|---|---|
Formule moléculaire |
C8H10ClN3S |
Poids moléculaire |
215.70 g/mol |
Nom IUPAC |
methyl N-amino-N-(3-chlorophenyl)carbamimidothioate |
InChI |
InChI=1S/C8H10ClN3S/c1-13-8(10)12(11)7-4-2-3-6(9)5-7/h2-5,10H,11H2,1H3 |
Clé InChI |
IWGQKSKGKZAWMH-UHFFFAOYSA-N |
SMILES canonique |
CSC(=N)N(C1=CC(=CC=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


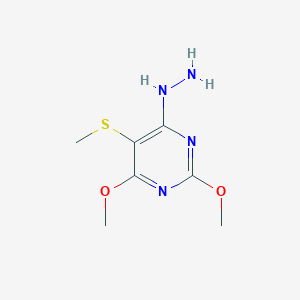
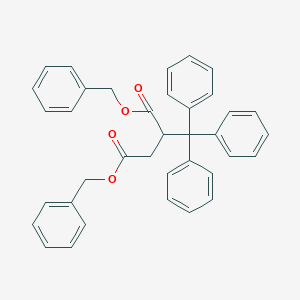
![1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid](/img/structure/B14372772.png)

![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)
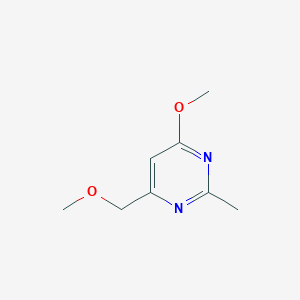
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)

